N-(3,4-dimethoxybenzyl)-N'-(3-methoxyphenyl)urea
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Overview
Description
N-(3,4-dimethoxybenzyl)-N’-(3-methoxyphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-N’-(3-methoxyphenyl)urea typically involves the reaction of 3,4-dimethoxybenzylamine with 3-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-N’-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the urea moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-N’-(3-methoxyphenyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The methoxy groups could play a role in binding interactions, while the urea moiety might be involved in hydrogen bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxybenzyl)-N’-(4-methoxyphenyl)urea: Similar structure but with a different substitution pattern on the phenyl ring.
N-(3,4-dimethoxybenzyl)-N’-(3,4-dimethoxyphenyl)urea: Both aromatic rings have methoxy groups, potentially altering its reactivity and properties.
Uniqueness
N-(3,4-dimethoxybenzyl)-N’-(3-methoxyphenyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of methoxy groups can enhance its solubility in organic solvents and affect its interactions with biological targets.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-21-14-6-4-5-13(10-14)19-17(20)18-11-12-7-8-15(22-2)16(9-12)23-3/h4-10H,11H2,1-3H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJINSDOOBRFNTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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